Cas no 683790-92-3 (ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno2,3-d1,3thiazole-5-carboxylate)

ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno2,3-d1,3thiazole-5-carboxylate structure
683790-92-3 structure
Product Name:ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno2,3-d1,3thiazole-5-carboxylate
CAS No:683790-92-3
MF:C22H25N3O5S3
MW:507.646001577377
CID:6010348
PubChem ID:5196886
Update Time:2025-08-02

ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno2,3-d1,3thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno2,3-d1,3thiazole-5-carboxylate
    • ethyl 6-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thieno[2,3-d][1,3]thiazole-5-carboxylate
    • ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate
    • Oprea1_586251
    • ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate
    • 683790-92-3
    • F1122-1474
    • AKOS024603354
    • Inchi: 1S/C22H25N3O5S3/c1-4-30-21(27)18-14(3)17-20(31-18)24-22(32-17)23-19(26)15-7-9-16(10-8-15)33(28,29)25-11-5-6-13(2)12-25/h7-10,13H,4-6,11-12H2,1-3H3,(H,23,24,26)
    • InChI Key: DLRXVZHLQSIQMK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NC3=C(C(C)=C(C(=O)OCC)S3)S2)=O)=CC=1)(N1CCCC(C)C1)(=O)=O

Computed Properties

  • Exact Mass: 507.09563443g/mol
  • Monoisotopic Mass: 507.09563443g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 828
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 171Ų

ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno2,3-d1,3thiazole-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1122-1474-2μmol
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate
683790-92-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1122-1474-5μmol
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate
683790-92-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1122-1474-10μmol
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate
683790-92-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1122-1474-20μmol
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate
683790-92-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1122-1474-1mg
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate
683790-92-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1122-1474-2mg
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate
683790-92-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1122-1474-3mg
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate
683790-92-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1122-1474-4mg
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate
683790-92-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1122-1474-5mg
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate
683790-92-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1122-1474-10mg
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate
683790-92-3 90%+
10mg
$79.0 2023-05-17

ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno2,3-d1,3thiazole-5-carboxylate Related Literature

Additional information on ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno2,3-d1,3thiazole-5-carboxylate

Ethyl 6-Methyl-2-{4-(3-Methylpiperidin-1-yl)sulfonylbenzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate (CAS No. 683790-92-3): A Comprehensive Overview

Ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate (CAS No. 683790-92-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thienothiazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

The structure of this compound is characterized by a thienothiazole core linked to a substituted benzene ring through an amide bond. The presence of the ethyl ester group at the C-5 position and the 4-(3-methylpiperidin-1-yl)sulfonyl substituent on the benzene ring imparts unique pharmacological properties to the molecule. These structural features contribute to its high potency and selectivity in various biological assays.

Recent research has focused on elucidating the mechanisms of action of ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to modulate the activity of key signaling pathways involved in inflammation, such as NF-κB and MAPK.

In the context of cancer research, this compound has shown promising results in inhibiting the growth and proliferation of various cancer cell lines. Mechanistic studies have revealed that it targets multiple cellular processes, including cell cycle progression, apoptosis, and angiogenesis. For instance, it has been demonstrated to induce G2/M phase arrest and promote apoptosis in human breast cancer cells by downregulating Bcl-2 and upregulating Bax expression.

Furthermore, anti-viral properties have also been attributed to this compound. Research has shown that it can effectively inhibit the replication of several viruses, including influenza A virus and hepatitis C virus (HCV). The mechanism of action involves interference with viral entry and replication processes, making it a potential candidate for the development of broad-spectrum antiviral agents.

The pharmacokinetic profile of ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate has been extensively studied to optimize its therapeutic potential. Preclinical studies have demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. These characteristics make it suitable for further development as an oral therapeutic agent.

In terms of safety, this compound has shown a favorable safety profile in preclinical toxicity studies. It has been well-tolerated at therapeutic doses with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.

The synthesis of ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate involves a multi-step process that includes the preparation of key intermediates such as 4-(3-methylpiperidin-1-yl)benzenesulfonyl chloride and 6-methylthieno[2,3-d][1,3]thiazole-5-carboxylic acid ethyl ester. The final coupling reaction is typically carried out using coupling reagents such as HATU or EDC·HCl in the presence of a base like DIPEA.

Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound. For example, microwave-assisted synthesis has been employed to enhance reaction rates and yields while reducing reaction times. These improvements have significant implications for large-scale production and commercialization.

In conclusion, ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate (CAS No. 683790-92-3) represents a promising lead compound with a wide range of potential therapeutic applications. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, paving the way for its development as a novel therapeutic agent in various disease areas.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司